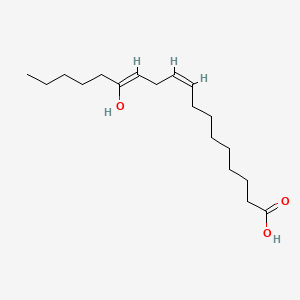
(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid is a tricarboxylic acid. It derives from a pentadecanoic acid. It is a conjugate acid of a (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate.
Aplicaciones Científicas De Investigación
Environmental Markers
3-Hydroxycarboxylic acids, which include compounds like 3-hydroxytetradecanoic acid, are significant components of bacterial lipopolysaccharides (LPS), also known as endotoxins. These endotoxins can pose severe health risks to humans and animals, potentially damaging internal organs. The use of 3-hydroxycarboxylic acids as environmental markers of endotoxin levels has been explored. A study demonstrated the application of laser mass spectrometry for quantifying these acids, highlighting their potential in environmental monitoring (Kołodziej et al., 2022).
Synthesis and Characterization
The synthesis of 3-hydroxytetradecanoic acid has been achieved through a multi-step reaction process. This synthesis provides insights into the compound's structure and potential applications in further chemical reactions or as a building block in more complex molecules (Yang Lirong, 2007).
Biotechnological Production
Biotechnological methods have been developed for the production of hydroxycarboxylic acids, including 3-hydroxytetradecanoic acid. This approach focuses on "green" conditions using renewable raw materials and robust microorganisms, which could lead to more sustainable and efficient production methods for these compounds (Aurich et al., 2012).
Polymer Synthesis
3-Hydroxytetradecanoic acid can be used in the synthesis of polymers. For example, it has been involved in the production of photosetting cholesteric polyesters, indicating its utility in material science and the development of new polymeric materials (Sapich et al., 1998).
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of β-amino-γ-hydroxy acids, showcasing its role in creating enantiopure compounds, which are crucial in pharmaceutical and chemical industries (Andrés et al., 2003).
Bioprocess Development
3-Hydroxytetradecanoic acid is also significant in the development of bioprocesses. For instance, its enzymatic production has been enhanced through protein engineering, leading to the creation of efficient methods for producing hydroxycarboxylic acid monomers for industrial applications (Wu et al., 2007).
Propiedades
Número CAS |
96738-35-1 |
|---|---|
Nombre del producto |
(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid |
Fórmula molecular |
C17H30O7 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid |
InChI |
InChI=1S/C17H30O7/c1-2-3-4-5-6-7-8-9-10-13(15(20)21)17(24,16(22)23)12-11-14(18)19/h13,24H,2-12H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t13-,17+/m1/s1 |
Clave InChI |
QFOFNCNFUGQWTO-DYVFJYSZSA-N |
SMILES isomérico |
CCCCCCCCCC[C@H](C(=O)O)[C@@](CCC(=O)O)(C(=O)O)O |
SMILES |
CCCCCCCCCCC(C(=O)O)C(CCC(=O)O)(C(=O)O)O |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)C(CCC(=O)O)(C(=O)O)O |
Otros números CAS |
96738-35-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)
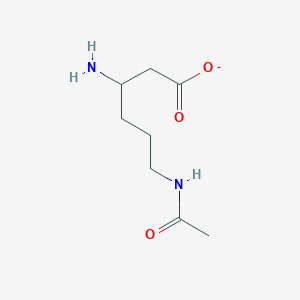

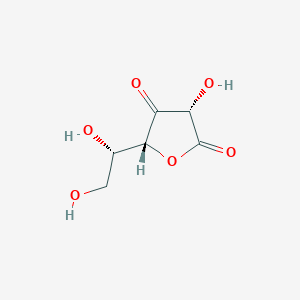
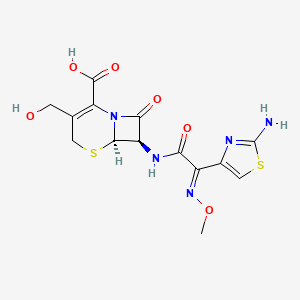

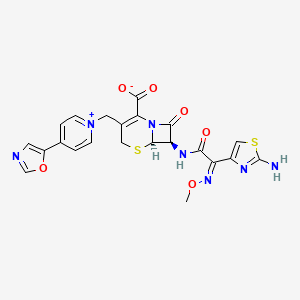

![N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)


